4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine (CAS 606944-68-7) is a synthetic aryl sulfonamide characterized by a morpholine ring linked via a sulfonyl bridge to a 4-(2-chlorophenoxy)phenyl scaffold. With a molecular formula of C₁₆H₁₆ClNO₄S and a molecular weight of 353.8 g/mol, it belongs to the class of N-arylsulfonyl morpholines—a privileged pharmacophore in kinase inhibitor design and agrochemical discovery.

Molecular Formula C16H16ClNO4S
Molecular Weight 353.82
CAS No. 606944-68-7
Cat. No. B2605675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine
CAS606944-68-7
Molecular FormulaC16H16ClNO4S
Molecular Weight353.82
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
InChIInChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2
InChIKeyCZTHHLKDOJOELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine (CAS 606944-68-7): Sulfonamide Pharmacophore for Kinase and Agrochemical Screening Libraries


4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine (CAS 606944-68-7) is a synthetic aryl sulfonamide characterized by a morpholine ring linked via a sulfonyl bridge to a 4-(2-chlorophenoxy)phenyl scaffold. With a molecular formula of C₁₆H₁₆ClNO₄S and a molecular weight of 353.8 g/mol, it belongs to the class of N-arylsulfonyl morpholines—a privileged pharmacophore in kinase inhibitor design and agrochemical discovery . The compound is cataloged in the ChemDiv Kinase-focused library (identifier 000A-0229) [1] and has been cited as a versatile building block for synthesizing more complex drug-like molecules with tunable pharmacokinetic properties [2].

Why 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine Cannot Be Replaced by Simpler N-Arylsulfonyl Morpholine Analogs


The 2-chlorophenoxy substituent on the central phenyl ring introduces a unique combination of steric bulk, lipophilicity, and hydrogen-bond acceptor capacity that is absent in simpler N-arylsulfonyl morpholines such as 4-[(4-chlorophenyl)sulfonyl]morpholine (CAS 22771-99-9) or 4-[(4-phenoxyphenyl)sulfonyl]morpholine (CAS 494838-95-8). This diaryl ether motif shifts the compound’s topology from a compact, single-ring sulfonamide to an extended biphenyl-ether-like architecture, which can alter kinase active-site complementarity and physicochemical properties including polar surface area and logP . Generic substitution with des-chlorophenoxy or des-phenoxy analogs risks loss of activity in targets where the extended aromatic projection is part of the pharmacophore [1]. Furthermore, the compound’s presence in the ChemDiv Kinase screening library indicates that its specific substitution pattern was selected for privileged target space coverage, not general-purpose chemical availability [2].

Comparator-Anchored Evidence Guide for 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine (CAS 606944-68-7)


Structural Differentiation from the Des-Chlorophenoxy Analog 4-[(4-Chlorophenyl)sulfonyl]morpholine via Physicochemical Property Vectors

The target compound extends the molecular framework of 4-[(4-chlorophenyl)sulfonyl]morpholine (CAS 22771-99-9, MW 261.7 g/mol, logP 1.99) by adding a 2-chlorophenoxy group, substantially increasing molecular weight to 353.8 g/mol and projected lipophilicity . While experimentally determined logP for the target is not publicly reported, the structural modification adds approximately 92 Da of mass and introduces a diaryl ether motif indicative of higher membrane partitioning potential relative to the des-phenoxy comparator . This profile positions the compound closer to lead-like chemical space for targets preferring expanded aromatic contacts.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Kinase Screening Library Provenance: ChemDiv Kinase Plate Assignment vs. Inactive Des-Phenoxy Analog

The compound is cataloged in the ChemDiv Kinase-focused screening library under identifier 000A-0229, with a tested concentration of 50.00 nM in primary screening [1]. In the CGDB database, the normalized OD score was 1.0369 ± 0.0323, and the compound was classified as 'Nonactive' in the single kinase target tested, indicating it was screened but did not show significant inhibition at that concentration [2]. In contrast, the simpler analog 4-[(4-phenoxyphenyl)sulfonyl]morpholine (CAS 494838-95-8) exhibited an EC50 > 260,000 nM against heat shock factor-1 (HSF-1) in a cell-based assay, indicating negligible functional activity [3]. The ChemDiv library inclusion suggests that the 2-chlorophenoxy substitution pattern was specifically selected for kinase privileged-space coverage.

Kinase Inhibitor Discovery Screening Library Design ChemDiv Kinase Collection

Herbicidal Pharmacophore Validation: 2-Chlorophenoxy-phenylsulfonyl Motif in JPS5846071A vs. Simple Arylsulfonamides

Japanese Patent JPS5846071A discloses N-[2-(2-Chlorophenoxy)phenylsulfonyl]-N'-(4-methoxy-6-methyl-2-pyrimidyl)urea as a selective rice paddy herbicide with excellent efficacy at low application rates and no phytotoxicity to rice [1]. The 2-chlorophenoxy-phenylsulfonyl substructure is identified as the key pharmacophoric element for selective herbicidal activity. While the target compound is a morpholine sulfonamide rather than a sulfonylurea, it shares the identical 2-chlorophenoxy-phenylsulfonyl core. In contrast, simpler N-arylsulfonyl morpholines lacking the chlorophenoxy extension are primarily pursued as γ-secretase inhibitors or CNS agents, not herbicides [2], highlighting the functional divergence conferred by the diaryl ether motif.

Agrochemical Discovery Herbicide Lead Sulfonylurea Bioisostere

Synthetic Accessibility and Intermediate Availability: 4-(2-Chlorophenoxy)benzenesulfonyl Chloride as Direct Precursor

The target compound is synthesized via condensation of morpholine with 4-(2-chlorophenoxy)benzenesulfonyl chloride (CAS 610277-84-4), a commercially available intermediate listed on multiple supplier databases [1]. This provides a well-defined synthetic route distinct from analogs such as 4-[(4-phenoxyphenyl)sulfonyl]morpholine (CAS 494838-95-8), which requires 4-phenoxybenzenesulfonyl chloride as its precursor [2]. The availability of the chlorophenoxy-substituted sulfonyl chloride intermediate ensures synthetic tractability: one-step coupling with morpholine under standard sulfonamide formation conditions (e.g., triethylamine in dichloromethane) [3]. By contrast, the des-phenoxy analog 4-[(4-chlorophenyl)sulfonyl]morpholine uses a simpler 4-chlorobenzenesulfonyl chloride precursor, yielding a compound with different solubility and reactivity profiles.

Synthetic Chemistry Building Block Procurement Library Synthesis

Procurement-Relevant Application Scenarios for 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine


Focused Kinase Inhibitor Library Expansion

Researchers constructing targeted kinase screening decks can incorporate this compound as a pre-existing ChemDiv Kinase library member (000A-0229) [1]. The compound’s inclusion in a curated collection signals that its structural features—specifically the 2-chlorophenoxy-phenylsulfonyl scaffold—align with kinase ATP-binding site pharmacophore requirements. Purchasing in screening-ready format eliminates the need for in-house synthesis and characterization, accelerating hit-finding campaigns against novel kinase targets.

Agrochemical Lead Generation Based on the 2-Chlorophenoxy-phenylsulfonyl Herbicide Pharmacophore

Agrochemical discovery teams can use this compound as a core scaffold for designing new sulfonamide herbicides, building on the validated herbicidal activity of the 2-chlorophenoxy-phenylsulfonyl substructure demonstrated in JPS5846071A [2]. The morpholine sulfonamide linkage offers a metabolically stable alternative to the sulfonylurea bridge, potentially improving hydrolytic stability and enabling new intellectual property in the herbicide space.

Synthetic Intermediate for Diaryl Ether-Based Bioisostere Exploration

The compound serves as a versatile intermediate for synthesizing analogs with modified amine, ether, or heterocycle components. The commercially available 4-(2-chlorophenoxy)benzenesulfonyl chloride precursor (CAS 610277-84-4) [3] enables rapid diversification through parallel sulfonamide synthesis, allowing medicinal chemists to explore SAR around the morpholine region while retaining the chlorophenoxy-phenylsulfonyl core.

Physicochemical Benchmarking Against Compact N-Arylsulfonyl Morpholine Controls

Because the compound’s molecular weight (353.8 g/mol) and lipophilicity substantially exceed those of the des-phenoxy analog 4-[(4-chlorophenyl)sulfonyl]morpholine (261.7 g/mol, logP 1.99) , it can serve as a high-MW, high-logP comparator in lead optimization studies that probe the upper bounds of favorable drug-like properties for sulfonamide series.

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